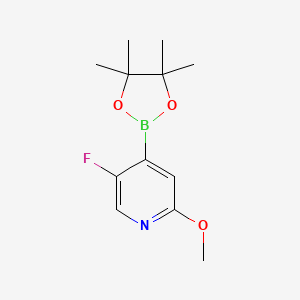

![molecular formula C15H13NO3 B571906 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261941-21-2](/img/structure/B571906.png)

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

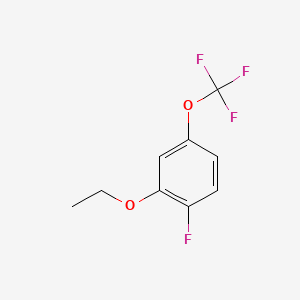

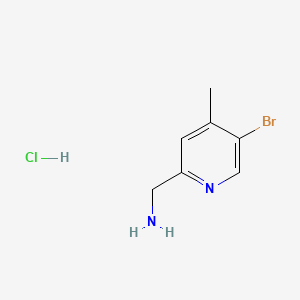

“2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261941-21-2 . Its molecular weight is 255.27 and its IUPAC name is 3’-[(methylamino)carbonyl][1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C15H13NO3 . The InChI code is 1S/C15H13NO3/c1-16-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) . This suggests that the compound consists of a biphenyl group with a carboxylic acid and a methylamino carbonyl group attached.Applications De Recherche Scientifique

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists

- Research Findings: Carboxylic acid analogues, including those with a benzoylphenyl moiety derived from L-tyrosine, have been synthesized and evaluated for their activity as PPARgamma agonists. These compounds have potential applications in treating type 2 diabetes (Cobb et al., 1998).

Phenyl Ether Derivatives in Chemical Synthesis

- Research Findings: The synthesis of phenyl ether derivatives, including 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid, from indium-mediated coupling reactions. This research contributes to the field of organic synthesis (Mague et al., 1998).

Polymorphophore Studies in Crystal Energy Landscapes

- Research Findings: The study of fenamic and tolfenamic acids, which are structurally similar to 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, has shown that the benzoic acid motif plays a significant role in the crystal structures of these molecules. This has implications in understanding polymorphism in pharmaceutical compounds (Uzoh et al., 2012).

Polycondensation of Aromatic Polyamides

- Research Findings: The study of polycondensation involving m-(octylamino)benzoic acid esters, which are structurally related, has contributed to the development of well-defined condensation polymers. This research has applications in the field of polymer chemistry (Sugi et al., 2005).

Oxidative Cleavage of Acetylenic Hydrocarbons

- Research Findings: The study of oxidative cleavage in acetylenic hydrocarbons, which produce products including phenyl benzoate, provides insights into the reactions and mechanisms involved in organic chemistry and synthesis (Rao et al., 1987).

Metabolism of Novel Antidepressants

- Research Findings: The investigation into the metabolism of Lu AA21004, an antidepressant, reveals the formation of metabolites including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid. This research is crucial for understanding the metabolism and pharmacokinetics of new pharmaceutical compounds (Hvenegaard et al., 2012).

Marine-Derived Fungal Compounds

- Research Findings: The isolation of phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, which have shown antioxidant activity. This research contributes to the field of natural product chemistry and potential therapeutic agents (Xu et al., 2017).

Propriétés

IUPAC Name |

2-[3-(methylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-16-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSUIHDURDTCKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683313 |

Source

|

| Record name | 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid | |

CAS RN |

1261941-21-2 |

Source

|

| Record name | 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

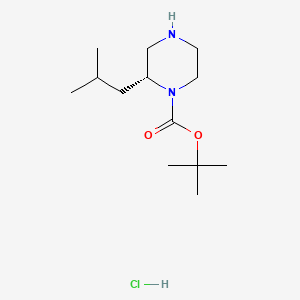

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

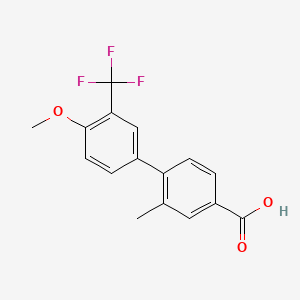

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

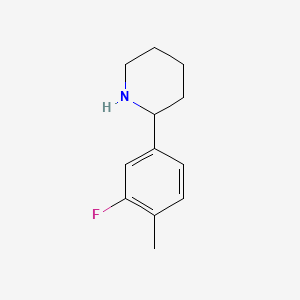

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)